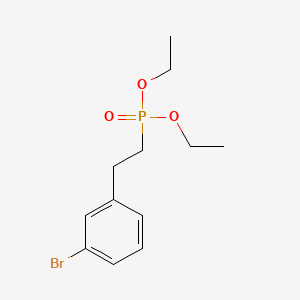

Diethyl 3-bromophenethylphosphonate

Description

Diethyl 3-bromophenethylphosphonate is an organophosphorus compound characterized by a phenethyl group substituted with a bromine atom at the meta position, linked to a diethyl phosphonate moiety. The latter has the molecular formula C₇H₁₆BrO₃P and features a bromopropyl chain instead of a bromophenethyl group . Key attributes of such compounds include:

Properties

Molecular Formula |

C12H18BrO3P |

|---|---|

Molecular Weight |

321.15 g/mol |

IUPAC Name |

1-bromo-3-(2-diethoxyphosphorylethyl)benzene |

InChI |

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |

InChI Key |

LQWMMBXYTUMVBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCC1=CC(=CC=C1)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-bromophenethylphosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are mixed in precise ratios, and the reaction is monitored using advanced analytical techniques to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-bromophenethylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reduction of this compound can yield phosphine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Scientific Research Applications

Diethyl 3-bromophenethylphosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-bromophenethylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The phosphonate group mimics phosphate esters, allowing it to interfere with phosphorylation processes critical for cellular functions .

Comparison with Similar Compounds

Diethyl (3-Bromopropyl)phosphonate (CAS 1186-10-3)

- Structure : Bromine on a propyl chain vs. phenethyl group in the target compound.

- Molecular Formula : C₇H₁₆BrO₃P.

- Key Differences :

- The propyl chain lacks aromaticity, reducing conjugation effects compared to the phenethyl variant.

- Lower molecular weight (259.08 g/mol) due to shorter alkyl chain.

- Applications : Primarily utilized in Horner-Wadsworth-Emmons reactions for olefin synthesis .

Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate

- Structure : Features a nitro-substituted phenyl group and a hydroxymethylphosphonate group .

- Molecular Formula: C₁₀H₁₄NO₆P.

- Key Differences :

- Electron-Withdrawing Nitro Group : Enhances electrophilicity of the aromatic ring, enabling participation in aromatic substitution reactions.

- Hydroxyl Group : Introduces hydrogen-bonding capability, affecting solubility and reactivity.

- Applications: Potential use in synthesis of bioactive molecules or coordination complexes due to nitro group versatility .

Diethyl Methylphosphonite (CAS 15715-41-0)

- Structure : Methyl group directly bonded to phosphorus, lacking halogen or aryl substituents .

- Molecular Formula : C₅H₁₃O₂P.

- Key Differences :

- Reduced Steric Hindrance : Smaller methyl group enables faster reaction kinetics in phosphorylation.

- Lower Stability : More prone to oxidation compared to brominated analogs.

- Applications: Precursor for synthesizing organophosphorus flame retardants or pesticides .

Diethyl Succinate (CAS 123-25-1)

- Structure : Ester of succinic acid, devoid of phosphorus or halogens .

- Molecular Formula : C₈H₁₄O₄.

- Boiling Point: ~80°C, significantly lower than phosphonate esters .

- Applications : Flavoring agent in food industry (FEMA 2377) and solvent in cosmetics .

Comparative Data Table

*Note: Data for this compound is inferred based on structural analogs.

Research Findings and Key Insights

- Reactivity Trends: Brominated phosphonates (e.g., Diethyl (3-bromopropyl)phosphonate) exhibit higher electrophilicity than non-halogenated analogs, enabling selective alkylation . Nitro-substituted derivatives (e.g., Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate) are more reactive in aromatic chemistry due to electron-withdrawing effects .

- Thermal Stability : Phosphonates with aromatic substituents (e.g., phenethyl or nitrophenyl groups) generally exhibit higher thermal stability compared to aliphatic variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.